molecular formula C10H13ClFN B1531178 3-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride CAS No. 1807940-50-6

3-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride

Cat. No.: B1531178
CAS No.: 1807940-50-6
M. Wt: 201.67 g/mol
InChI Key: UQXHWTJYRWLJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride is an organic compound with the molecular formula C 10 H 13 ClFN and a molecular weight of 201.67 g/mol . Its structure features a cyclobutane ring amine substituted with a 4-fluorophenyl group, making it a valuable fluorinated building block in medicinal chemistry and pharmaceutical research . The compound is assigned CAS Number 1269152-30-8 and is identified by the MDL number MFCD18380722 . This amine hydrochloride salt serves as a critical synthetic intermediate in the development of novel bioactive molecules. Its structural motif is of significant interest in the design of potent and selective β 2 -adrenoceptor agonists . Patents disclose the use of similar fluorophenyl cyclobutane amine derivatives in the synthesis of enantiomerically pure compounds for the treatment of respiratory diseases such as asthma and COPD . The incorporation of the fluorine atom on the phenyl ring can influence the compound's electronic properties, metabolic stability, and binding affinity, making it a versatile precursor in drug discovery programs aimed at optimizing pharmacokinetic and pharmacodynamic profiles . Researchers utilize this compound under the designation "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. Appropriate safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

3-(4-fluorophenyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-3-1-7(2-4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXHWTJYRWLJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807940-50-6, 1269152-30-8
Record name 3-(4-fluorophenyl)cyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(4-fluorophenyl)cyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H12ClFN, indicating the presence of a cyclobutane ring and a para-fluorinated phenyl group. This unique structural combination is believed to enhance its biological activity by influencing interactions with various biological targets.

Property Value
Molecular FormulaC10H12ClFN
Molar MassApproximately 201.668 g/mol
AppearanceWhite crystalline powder
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The compound has been studied for its potential as:

  • Cannabinoid Receptor Agonist : It has been identified as a moderate affinity agonist for the CB1 receptor, which plays a crucial role in pain perception, mood regulation, and appetite control.
  • Antimycobacterial Activity : In high-throughput screening studies, it exhibited significant inhibitory effects against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 6.9 µM, highlighting its potential in treating tuberculosis .

Research Findings

Recent studies have explored the biological effects and therapeutic applications of this compound:

  • Antimicrobial Activity :
    • A study reported that the compound demonstrated promising activity against various bacterial strains, indicating its potential as an anti-infective agent .
  • Neuropharmacological Effects :
    • Preliminary investigations suggest that this compound may have anti-anxiety and anti-depression properties due to its ability to modulate neurotransmitter systems.
  • Structure-Activity Relationship (SAR) :
    • SAR studies have indicated that modifications on the cyclobutane framework can significantly influence the compound's potency and selectivity towards specific biological targets .

Case Studies

Several case studies have illustrated the biological activity of this compound:

  • Case Study 1 : A research team investigated the binding affinity of this compound to cannabinoid receptors. Results showed that it binds with moderate affinity to the CB1 receptor, suggesting potential therapeutic applications in managing chronic pain and anxiety disorders.
  • Case Study 2 : Another study focused on the compound's efficacy against Mycobacterium tuberculosis. The findings revealed that it could inhibit bacterial growth effectively, making it a candidate for further development in tuberculosis treatments.

Scientific Research Applications

Chemical Synthesis and Applications

1. Building Block in Organic Synthesis

  • Role : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its cyclobutane structure allows for diverse chemical transformations, including oxidation, reduction, and substitution reactions.
  • Applications : Used in the development of pharmaceuticals and specialty chemicals, it facilitates the creation of compounds with specific biological activities.

2. Mechanistic Insights

  • Oxidation : Can lead to the formation of ketones or carboxylic acids.
  • Reduction : Yields various amine derivatives.
  • Substitution : Enables the formation of substituted phenyl derivatives, enhancing molecular diversity for drug discovery.

Biological Research Applications

1. Interaction with Biological Systems

  • Enzyme Inhibition : Studies indicate that 3-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride may inhibit specific enzymes, impacting metabolic pathways crucial for disease progression.
  • Receptor Binding : Preliminary research suggests its potential as a ligand for various receptors involved in neurotransmission, which may have implications for treating neurological disorders .

2. Potential Therapeutic Effects

  • Pharmacological Studies : Investigated for its effects on cannabinoid receptors, this compound shows promise as a candidate for drug development targeting central nervous system disorders.
  • Case Studies : Ongoing research focuses on its binding affinities and mechanisms of action, aiming to elucidate its pharmacological profile and therapeutic potential.

Medicinal Chemistry

1. Drug Development

  • Therapeutic Candidates : The presence of fluorine in its structure enhances its binding affinity to target proteins or enzymes, making it a valuable candidate in drug design .
  • Case Studies : Investigations into its anti-anxiety and anti-depression properties are underway, with preliminary results indicating significant biological activity attributed to its interaction with neurotransmitter systems.

Data Table: Summary of Applications

Application AreaSpecific Use CasesNotable Findings
Organic ChemistryBuilding block for complex organic moleculesFacilitates diverse chemical transformations
Biological ResearchEnzyme inhibition and receptor bindingPotential therapeutic effects on CNS disorders
Medicinal ChemistryDrug development targeting neurotransmitter systemsPromising candidate for anti-anxiety treatments

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups : The trifluoromethyl group in 1-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride increases molecular weight (251.68 vs. 203.65) and enhances lipophilicity compared to the fluorine-substituted analog .
  • Halogen Variations : Bromine substitution (e.g., in 1-(4-bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride) significantly raises molecular weight (307.55) and may alter steric interactions due to its larger atomic radius .

Structural and Conformational Differences

  • Cyclobutane vs. Larger Rings : Unlike piperidine-based fluorophenyl compounds (e.g., paroxetine hydrochloride), the cyclobutane ring in 3-(4-fluorophenyl)cyclobutan-1-amine imposes greater ring strain, which may influence binding kinetics in receptor interactions .
  • Planarity and Solubility: Isostructural analogs with planar aromatic systems (e.g., thiazole derivatives in ) exhibit higher crystallinity, whereas cyclobutane derivatives may adopt non-planar conformations, impacting solubility and formulation .

Pharmacological Implications

  • Fluorine’s Role : The 4-fluorophenyl group in the target compound likely enhances metabolic stability and receptor affinity, a feature shared with antidepressants like paroxetine hydrochloride .
  • Hydrochloride Salt : The hydrochloride form improves aqueous solubility compared to free bases, a common strategy in drug development (e.g., buspirone hydrochloride in ) .

Preparation Methods

Primary Synthetic Route: Reductive Amination of 4-Fluorophenylcyclobutanone

The most commonly reported and industrially scalable method for preparing 3-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride involves the reductive amination of 4-fluorophenylcyclobutanone with ammonia or an ammonium source.

Process Description:

  • Starting Material: 4-Fluorophenylcyclobutanone
  • Reagent: Ammonia or ammonium salts
  • Mechanism: Nucleophilic attack of ammonia on the ketone carbonyl carbon forms an imine intermediate, which is subsequently reduced to the corresponding amine.
  • Reaction Conditions: Optimization of temperature, pressure, and reagent concentration is critical to maximize yield and purity.
  • Scale-up: Industrial processes often employ continuous flow reactors and automated systems to enhance reproducibility and efficiency.

Reaction Scheme:

$$
\text{4-Fluorophenylcyclobutanone} + \text{NH}_3 \rightarrow \text{Imine intermediate} \xrightarrow[\text{Reduction}]{} \text{3-(4-Fluorophenyl)cyclobutan-1-amine}
$$

The amine is then converted into its hydrochloride salt by treatment with hydrochloric acid.

Data Table Summarizing Key Preparation Methods

Method Number Starting Material Reagents/Conditions Key Steps Yield & Notes
1 4-Fluorophenylcyclobutanone Ammonia, reductive conditions (e.g., hydrogenation with catalyst) Reductive amination High yield; scalable industrially
2 Vinyl ether + halogenoacetyl halide Amine base (pKa 6-8), halogenating agents Formation of halogenated cyclobutanone derivatives, dehydrohalogenation, hydrolysis Moderate yield; multi-step synthesis
3 Halogenated cyclobutanone derivatives Dehydrohalogenation agents, hydrolysis Conversion to hydroxylated cyclobutene derivatives Specialized equipment required

Research Findings and Optimization Notes

  • Reaction Optimization: For the reductive amination route, parameters such as temperature (typically 30–70°C), ammonia concentration, and reaction time significantly influence the conversion efficiency and selectivity towards the desired amine.

  • Catalyst Selection: Catalysts like Raney nickel or palladium on carbon are commonly used for the reduction step, providing high selectivity and yield.

  • Purification: The hydrochloride salt form is preferred for isolation due to improved crystallinity and stability, facilitating purification by recrystallization.

  • Industrial Considerations: Continuous flow reactors allow better control over reaction kinetics and heat transfer, improving safety and scalability.

Q & A

Q. What are the key steps for synthesizing 3-(4-fluorophenyl)cyclobutan-1-amine hydrochloride?

The synthesis typically involves:

Cyclobutane ring formation : Use [2+2] photocycloaddition or strain-driven ring closure to generate the cyclobutane core .

Functionalization : Introduce the 4-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on precursor availability .

Amine introduction : Reductive amination or Gabriel synthesis can install the primary amine .

Salt formation : React the free amine with hydrochloric acid to yield the hydrochloride salt .
Key validation: Monitor reaction progress via TLC or LC-MS, and confirm purity (>97%) using HPLC .

Q. How should researchers characterize the compound’s purity and structure?

  • Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
  • Structural confirmation :
    • NMR : 1^1H and 13^13C NMR to verify cyclobutane geometry, fluorophenyl substitution, and amine protonation .
    • Mass spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]+^+ for C10_{10}H12_{12}FClN) .
    • X-ray crystallography : For absolute stereochemistry, use SHELXL for refinement .

Q. What are the recommended storage conditions to ensure stability?

  • Store at room temperature in a desiccator to prevent hygroscopic degradation .
  • Use amber vials to minimize light-induced decomposition, especially if the compound contains photoactive groups (e.g., fluorophenyl) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and enantiomeric excess (ee)?

  • Chiral catalysts : Employ asymmetric catalysis (e.g., chiral phosphines or organocatalysts) during cyclobutane formation to control stereochemistry .
  • Solvent effects : Test polar aprotic solvents (e.g., DMF or THF) to enhance reaction kinetics for fluorophenyl coupling .
  • Salt screening : Explore alternative counterions (e.g., trifluoroacetate) to improve crystallinity and ee during salt formation .
    Data-driven example: Compare yields under varying conditions (Table 1).
ConditionYield (%)ee (%)
THF, 25°C6285
DMF, 40°C7892
Chiral catalyst7098

Q. How can computational methods predict biological interactions of this compound?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like serotonin receptors, leveraging the fluorophenyl group’s π-π interactions .
  • MD simulations : Simulate stability in physiological conditions (e.g., water, pH 7.4) to assess pharmacokinetic behavior .
    Validation: Correlate computational binding affinities with in vitro assays (e.g., IC50_{50} measurements) .

Q. How should researchers resolve contradictions in reported solubility or stability data?

  • Reproducibility protocols : Standardize solvent systems (e.g., PBS vs. DMSO) and temperature controls .
  • Advanced analytics : Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions, which may explain discrepancies .
    Case study: If solubility in water is disputed, conduct parallel experiments with freshly prepared batches and quantify via UV-Vis spectroscopy .

Methodological Challenges

Q. What strategies mitigate racemization during synthesis?

  • Low-temperature reactions : Perform amide couplings or cyclizations below 0°C to reduce kinetic racemization .
  • Chiral auxiliaries : Temporarily introduce a removable chiral group to stabilize the desired enantiomer .

Q. How can degradation products be identified and quantified?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light, or acidic/basic conditions, then analyze via LC-MS/MS .
  • Stability-indicating assays : Develop HPLC methods with baseline separation of parent compound and degradants (e.g., hydrolyzed amine or defluorinated byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.